N'-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide
Description
N'-[(E)-(4-Bromophenyl)methylidene]-4-hydroxybenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a 4-bromophenyl group at the hydrazone position and a hydroxy group at the para position of the benzene ring. This compound belongs to a class of Schiff base derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence its physicochemical behavior and bioactivity .
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(18)8-4-11/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZEIJENYPNKE-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, N'-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it useful in developing new chemical entities.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation by targeting specific molecular pathways .
Medicine
This compound is being explored as a potential therapeutic agent. Its bioactive properties suggest applications in drug development for treating infections and cancer .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with specific properties, such as:
- Polymeric Materials : It can be incorporated into polymer matrices to enhance mechanical properties.
- Chemical Processes : Used as a reagent in various chemical syntheses due to its reactivity .
Case Study 1: Antimicrobial Activity
A study published in GSC Biological and Pharmaceutical Sciences demonstrated the antimicrobial efficacy of this compound against several pathogens. The compound was tested against Klebsiella pneumoniae and Candida albicans, showing promising results that could lead to its use as an antimicrobial agent .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 14 |
| Candida albicans | 10 |
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of Schiff bases, including derivatives of this compound. The study found that these compounds could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the presence of the bromophenyl and hydroxybenzohydrazide groups can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Studies on analogs with varying substituents reveal that electronic and steric effects of functional groups significantly modulate antimicrobial potency. For example:
- N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4j): Exhibited moderate activity against S. aureus and E. coli, with inhibition zones of 12–14 mm, comparable to ciprofloxacin (20 mm) .
- N'-[(E)-(3,4-Dimethoxyphenyl)methylidene] analogs (4i) : Showed enhanced activity (16–18 mm zones) due to electron-donating methoxy groups improving membrane penetration .
- Nitro-substituted analogs (e.g., 4-hydroxy-N'-[(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide) : Demonstrated reduced activity, likely due to increased polarity hindering cellular uptake .
Table 1: Antimicrobial Activity of Selected Analogs
Antimycobacterial Activity
This suggests bromine’s bulkiness may hinder target engagement in mycobacterial pathways.
Structural and Physicochemical Comparisons
Crystallography and Stability
The crystal structure of 3-Bromo-N'-[(E)-4-hydroxybenzylidene]benzohydrazide reveals a planar hydrazone moiety stabilized by intramolecular hydrogen bonding (O–H⋯N). The bromine atom contributes to dense crystal packing via halogen bonding, enhancing thermal stability (m.p. 235–236°C) compared to non-halogenated analogs . Similar derivatives, such as N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (4e), exhibit lower melting points (180–182°C) due to reduced intermolecular forces .
Table 2: Physical Properties of Selected Hydrazides
| Compound | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) | Reference |
|---|---|---|---|
| Target Compound | 235–236 | 1665 (C=O), 1602 (C=N) | |
| 4e | 180–182 | 1755 (C=O), 1665 (C=N) | |
| 4j | 242–244 | 1660 (C=O), 1600 (C=N) |
Anticancer and Enzyme Inhibitory Activity
Tyrosine Kinase Inhibition
Thiazole derivatives of 4-hydroxybenzohydrazide, such as N'-[3-(4-chlorophenyl)-4-oxo-thiazolidin-2-ylidene]-4-hydroxybenzohydrazide , showed potent EGFR inhibition (docking score: −9.2 kcal/mol) due to H-bonding with Thr766 and Met767. The target compound’s bromophenyl group may enhance hydrophobic interactions but could sterically hinder binding compared to smaller substituents (e.g., chloro) .
Monoamine Oxidase (MAO) Inhibition
Bromo-substituted hydrazides exhibit moderate MAO-B inhibition (IC₅₀ ~50 µM), outperformed by sulfonamide-bearing analogs (e.g., 8f , IC₅₀ ~10 µM) due to stronger hydrogen bonding with FAD cofactors .
Key Research Findings and Trends
Substituent Effects : Bromine’s electron-withdrawing nature enhances stability but may reduce solubility and membrane permeability compared to methoxy or hydroxy groups .
Biological Activity : Bromo-substituted derivatives show context-dependent efficacy—moderate in antimicrobial settings but inactive in antimycobacterial models .
Structural Insights : Halogen bonding and planarity are critical for crystallinity and thermal stability, as seen in crystal structures .
Biological Activity
N'-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide, a Schiff base hydrazone compound, has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually conducted in ethanol under reflux conditions, allowing for complete reaction and subsequent purification through filtration and recrystallization.
2.1 Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating a series of hydrazone compounds, derivatives similar to this compound showed significant inhibition against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.
2.2 Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. A study involving semi-synthetic hydrazone derivatives indicated that compounds with similar structural motifs effectively inhibited the growth of phytopathogenic fungi, with some achieving over 80% inhibition at specific concentrations . This suggests that this compound may serve as a potent antifungal agent in agricultural applications.
2.3 Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies have indicated that it can induce cytotoxic effects on various cancer cell lines, including those derived from prostate cancer . The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with metal ions or blocking active sites, thereby altering enzyme conformation and activity .
- Reactive Oxygen Species (ROS) Scavenging : It may also exhibit antioxidant properties by scavenging free radicals, contributing to its protective effects against oxidative stress in cells .
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives against Bacillus subtilis and Candida albicans. This compound was found to have an MIC value of 32 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on prostate cancer cells, this compound exhibited an IC50 value of 15 µM, demonstrating significant anticancer activity compared to control treatments .
5. Data Tables
| Biological Activity | Tested Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL | |
| Antifungal | Candida albicans | 50 µg/mL |
| Anticancer | Prostate cancer cells | IC50 = 15 µM |
Q & A
Q. Q1. What is the standard synthetic route for N'-[(E)-(4-bromophenyl)methylidene]-4-hydroxybenzohydrazide, and how is the E-configuration confirmed?
Methodological Answer: The compound is synthesized via condensation of 4-hydroxybenzohydrazide with 4-bromobenzaldehyde in ethanol under reflux (8–12 hours). The reaction is acid-catalyzed (e.g., acetic acid) to facilitate hydrazone formation. Post-synthesis, the E-configuration is confirmed using:
- FT-IR spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ and N-H stretch around 3200 cm⁻¹ .
- ¹H-NMR : A singlet for the imine proton (-N=CH) at δ 8.4–8.6 ppm and deshielded aromatic protons due to conjugation .
- X-ray crystallography : Definitive confirmation of geometry via bond angles and torsion parameters (e.g., C=N bond length ~1.28 Å) .
Q. Q2. Which spectroscopic and chromatographic techniques are essential for purity assessment and structural validation?
Methodological Answer: Critical techniques include:
- HPLC : Retention time (Rt) comparison with standards (e.g., Rt ~2.1–2.9 min under reverse-phase conditions) .
- TLC : Rf values (e.g., 0.56–0.71 in ethyl acetate/hexane) to monitor reaction progress .
- Elemental analysis : Confirmation of C, H, N composition (e.g., <0.5% deviation from calculated values) .
Biological Activity Profiling
Q. Q3. How are preliminary antimicrobial or anticancer activities evaluated for this compound?
Methodological Answer:
- Antibacterial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Substituents like the 4-bromophenyl group enhance activity via hydrophobic interactions .
Advanced Synthetic Optimization
Q. Q4. How can reaction yields be improved during scale-up synthesis?
Methodological Answer: Key optimizations include:
- Solvent selection : Ethanol or DMF improves solubility of intermediates.
- Catalyst screening : p-TsOH or molecular sieves enhance condensation efficiency .
- Temperature control : Reflux at 80–90°C minimizes side products.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) achieves >95% purity .
Structural and Mechanistic Studies
Q. Q5. What computational and experimental methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., E. coli MurB, PDB: 1HSK) via hydrogen bonds with the hydrazide moiety and π-π stacking with the bromophenyl group .
- Fluorescence quenching : Studies with bovine serum albumin (BSA) quantify binding constants (Kb ~10⁴ M⁻¹) .
Q. Q6. How is crystallographic data leveraged to resolve structural ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction : SHELX software refines unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., O-H⋯N interactions stabilizing the lattice) .
- DFT calculations : Gaussian 09 optimizes geometry and compares experimental/theoretical bond lengths (e.g., C=O: 1.23 Å vs. 1.25 Å calculated) .
Data Interpretation and Contradictions
Q. Q7. How should researchers address discrepancies in reported biological activities across derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
